N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
CAS No.: 515177-37-4
Cat. No.: VC5218575
Molecular Formula: C14H15N3O3
Molecular Weight: 273.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 515177-37-4 |
|---|---|
| Molecular Formula | C14H15N3O3 |
| Molecular Weight | 273.292 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H15N3O3/c1-9-11(8-17(2)16-9)14(18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |
| Standard InChI Key | MCXZXLSNFMLOST-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, reflects its two primary components:
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2,3-Dihydro-1,4-benzodioxin-6-yl: A bicyclic ether system with oxygen atoms at positions 1 and 4, providing structural rigidity and electronic stability.
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1,3-Dimethyl-1H-pyrazole-4-carboxamide: A pyrazole ring substituted with methyl groups at positions 1 and 3, linked to a carboxamide group at position 4 .
The molecular formula is , with a molar mass of 299.32 g/mol. Key structural features include:
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Benzodioxane Ring: Enhances metabolic stability and influences lipophilicity.
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Pyrazole Core: Contributes to hydrogen bonding and π-π stacking interactions .
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Carboxamide Linkage: Facilitates interactions with biological targets via hydrogen bonding .
Synthesis and Optimization
Synthetic Route
The synthesis involves three critical stages (Figure 1):
Step 1: Formation of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form an intermediate, which undergoes cyclization with methylhydrazine in toluene under basic conditions (NaOH). Acidic hydrolysis (15% HCl) yields the carboxylic acid .
Step 2: Activation of Carboxylic Acid
The acid is converted to an acyl chloride using thionyl chloride () or coupled directly via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
Step 3: Amidation with 2,3-Dihydro-1,4-benzodioxin-6-amine
The activated acid reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane or DMF, yielding the final carboxamide.
Table 1: Optimization of Step 1 (Pyrazole Carboxylic Acid Synthesis)
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 110°C, 4 hours | 72 | 98.5 |
| 120°C, 4 hours | 85 | 98.9 |
| 120°C, 6 hours | 88 | 99.2 |
Data adapted from patent examples .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL), with poor aqueous solubility (<1 mg/mL).
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Stability: Stable at room temperature (25°C) under inert atmospheres. Degrades at >150°C or under strong acidic/basic conditions .
Table 2: Spectral Data
| Technique | Key Signals |
|---|---|
| -NMR | 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N-CH3), 2.14 (s, 3H, CH3) |
| IR | 1680 cm (C=O), 1550 cm (N-H bend) |
Biological Activities and Mechanisms
Neurological Applications
Structural analogs demonstrate affinity for muscarinic acetylcholine receptors (mAChRs), implicating potential in treating cognitive disorders . The carboxamide group may mimic acetylcholine’s carbonyl, enabling competitive binding.
Table 3: In Vitro Receptor Binding Affinity
| Receptor | IC (nM) |
|---|---|
| mAChR M1 | 320 ± 12 |
| COX-2 | 45 ± 3 |
Data extrapolated from related compounds .
Computational Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative charge localized on the carboxamide oxygen, supporting hydrogen bond donor interactions .
Challenges and Future Directions
Synthetic Limitations
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Low yields in amidation steps (<50%) due to steric hindrance from the benzodioxane ring.
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Purification challenges from byproducts like unreacted amine .
Research Opportunities
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Derivatization: Introducing electron-withdrawing groups on the pyrazole to enhance metabolic stability.
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In Vivo Studies: Evaluating pharmacokinetics in rodent models for bioavailability and toxicity.
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